molecular formula C18H12F2N2O3S B301640 (2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B301640
M. Wt: 374.4 g/mol
InChI Key: IYLWGIRJVFYVGD-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. Additionally, it has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential anti-cancer and anti-inflammatory properties. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on (2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one could include investigating its potential as a therapeutic agent for cancer and inflammation. Additionally, studies could focus on understanding its mechanism of action and potential side effects. Further research could also explore its potential for use in combination therapies with other drugs.

Synthesis Methods

The synthesis of (2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been achieved using different methods. One of the methods involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with 2-mercapto-benzimidazole in the presence of a base. The resulting product is then treated with 2-bromoacetyl bromide to yield the final product.

Scientific Research Applications

(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in scientific research. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation in animal models.

properties

Molecular Formula

C18H12F2N2O3S

Molecular Weight

374.4 g/mol

IUPAC Name

(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H12F2N2O3S/c1-24-14-8-10(6-7-13(14)25-17(19)20)9-15-16(23)22-12-5-3-2-4-11(12)21-18(22)26-15/h2-9,17H,1H3/b15-9+

InChI Key

IYLWGIRJVFYVGD-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC(F)F

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC(F)F

Origin of Product

United States

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